molecular formula C24H27O4P B14458701 Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester CAS No. 74315-11-0

Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester

Katalognummer: B14458701
CAS-Nummer: 74315-11-0
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: WTPADBXYLAQNOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester typically involves the esterification of phosphoric acid with 2,6-bis(1-methylethyl)phenol and diphenyl phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using high-purity reactants and optimized reaction conditions to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and product formation. Its molecular structure allows it to interact with different functional groups, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester is unique due to its specific ester groups and molecular structure, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

74315-11-0

Molekularformel

C24H27O4P

Molekulargewicht

410.4 g/mol

IUPAC-Name

[2,6-di(propan-2-yl)phenyl] diphenyl phosphate

InChI

InChI=1S/C24H27O4P/c1-18(2)22-16-11-17-23(19(3)4)24(22)28-29(25,26-20-12-7-5-8-13-20)27-21-14-9-6-10-15-21/h5-19H,1-4H3

InChI-Schlüssel

WTPADBXYLAQNOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.